EZH2 Methyltransferase Inhibition: Cross-Study Biochemical Comparison with Clinical Probe EPZ-6438
In a radioactive methyltransferase assay, the target compound exhibits an IC50 of 120 nM against EZH2 [1], whereas the clinical-stage probe Tazemetostat (EPZ-6438) achieves an IC50 of 11 nM in a peptide assay under comparable conditions [2]. This 10.9-fold lower potency classifies the target compound as a moderate-affinity probe suitable for experiments where partial inhibition is desired, providing a distinct dose-response window relative to high-potency clinical inhibitors.
| Evidence Dimension | EZH2 methyltransferase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438) IC50 = 11 nM |
| Quantified Difference | 10.9-fold lower potency for target compound |
| Conditions | Biochemical assay measuring transfer of [3H]methyl group from SAM to substrate (unknown origin) for target compound; peptide assay for EPZ-6438. |
Why This Matters
Enables selection of a moderate-affinity vs. high-affinity probe for target validation studies where partial EZH2 inhibition is desirable.
- [1] BindingDB. CHEMBL4787413 (BDBM50562609). Inhibition of EZH2 methyltransferase activity (unknown origin). IC50: 120 nM. View Source
- [2] MedChemExpress. Tazemetostat (EPZ-6438) Product Page. IC50 in peptide assay: 11 nM. View Source
